3-Bromo-5,5-dimethyloxolan-2-one
Description
3-Bromo-5,5-dimethyloxolan-2-one (CAS: 67358-52-5) is a brominated cyclic ester (lactone) with the molecular formula C₆H₇BrO₂ and a molecular weight of 197.03 g/mol . Its structure features a five-membered oxolane ring substituted with a bromine atom at position 3 and two methyl groups at positions 5 and 4.
Properties
CAS No. |
67358-52-5 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
3-bromo-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H9BrO2/c1-6(2)3-4(7)5(8)9-6/h4H,3H2,1-2H3 |
InChI Key |
DMLNZAFHNQCZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5,5-dimethyloxolan-2-one can be synthesized through the bromination of 5,5-dimethyloxolan-2-one. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-Bromo-5,5-dimethyloxolan-2-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 5,5-dimethyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of 3-Bromo-5,5-dimethyloxolan-2-one can lead to the formation of corresponding oxo derivatives
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 5,5-dimethyloxolan-2-one.
Oxidation: Formation of oxo derivatives
Scientific Research Applications
3-Bromo-5,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated analogs of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis .
Mechanism of Action
The mechanism of action of 3-Bromo-5,5-dimethyloxolan-2-one involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The compound can also participate in redox reactions, where it undergoes reduction or oxidation depending on the reactants and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include brominated lactones, ketones, and heterocycles with similar substitution patterns:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Differences |
|---|---|---|---|---|
| 3-Bromo-5,5-dimethyloxolan-2-one | 67358-52-5 | C₆H₇BrO₂ | Lactone, bromine, dimethyl | Reference compound |
| Methyl 9-acetyloxy-2-bromodecanoate | 479030-48-3 | C₁₃H₂₁BrO₄ | Ester, bromine, acetyloxy | Linear chain vs. cyclic lactone |
| 3-Bromo-5,5-dimethyl-2,4-imidazolidinedione | Not provided | C₅H₅BrN₂O₂ | Imidazolidinedione, bromine | Nitrogen-containing heterocycle |
| 3-Bromo-4-methoxy-6-methyl-2-pyranone | Not provided | C₇H₇BrO₃ | Pyranone, bromine, methoxy, methyl | Six-membered ring vs. oxolane |
Structural Insights :
- Ring Size and Heteroatoms: The five-membered oxolane ring in 3-Bromo-5,5-dimethyloxolan-2-one contrasts with six-membered pyranones (e.g., 3-Bromo-4-methoxy-6-methyl-2-pyranone) and nitrogen-containing imidazolidinediones . Smaller rings often exhibit higher ring strain, enhancing reactivity in ring-opening reactions.
- Functional Groups : The lactone group in the target compound enables nucleophilic attack at the carbonyl, while imidazolidinediones (with two ketone groups) are more electrophilic and participate in diverse cycloadditions .
Bromine Reactivity :
- 3-Bromo-5,5-dimethyloxolan-2-one : The bromine atom at position 3 facilitates nucleophilic substitution (e.g., Suzuki couplings) or elimination reactions to form α,β-unsaturated lactones. This mirrors the reactivity of 3-bromo derivatives in Perkin rearrangements, as seen in coumarin chemistry .
- Methyl 3-keto-4β-bromo-5β-cholanoate: In steroid derivatives, bromine at position 4β participates in debromination with zinc and acetic acid, generating tritium-labeled intermediates. This contrasts with the lactone’s bromine, which is less sterically hindered and more accessible for substitution .
Thermal Stability :
- The dimethyl groups at positions 5 and 5 in 3-Bromo-5,5-dimethyloxolan-2-one provide steric stabilization, reducing ring-opening tendencies compared to unsubstituted bromolactones.
Q & A
What synthetic methodologies are reported for 3-Bromo-5,5-dimethyloxolan-2-one, and how do steric effects influence reaction pathways?
Basic : Common routes include bromination of 5,5-dimethyloxolan-2-one using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids). The 5,5-dimethyl groups create steric hindrance, directing bromination to the less hindered 3-position .
Advanced : Regioselectivity in bromination can be affected by solvent polarity and catalyst choice. For example, polar aprotic solvents (e.g., DMF) may enhance electrophilic attack at the 3-position, while bulky catalysts (e.g., AlCl₃) could alter transition-state geometry. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR .
How can discrepancies in reported thermal stability of 3-Bromo-5,5-dimethyloxolan-2-one be resolved?
Basic : Differential Scanning Calorimetry (DSC) under inert atmospheres (N₂/Ar) can quantify decomposition temperatures. Baseline studies should standardize heating rates (e.g., 10°C/min) .
Advanced : Contradictions in thermal data may arise from impurities or moisture content. Researchers should compare thermogravimetric analysis (TGA) with Karl Fischer titration to correlate stability with water content. Controlled humidity chambers can isolate degradation pathways .
What analytical techniques are optimal for purity assessment and structural confirmation?
Basic : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for purity (>95%). GC-MS is less suitable due to potential thermal decomposition .
Advanced : For stereochemical analysis, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy is recommended. X-ray crystallography can resolve ambiguities in bromine positioning, though crystal growth may require slow evaporation in non-polar solvents (e.g., hexane/EtOAc) .
How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
Basic : The C-Br bond in the 3-position undergoes SN₂ reactions with strong nucleophiles (e.g., NaN₃), but steric shielding by the 5,5-dimethyl groups may favor elimination. Solvent effects (e.g., DMSO vs. THF) should be tested .
Advanced : Computational studies (DFT) can predict transition-state geometries. For example, methyl groups increase torsional strain in the SN₂ transition state, favoring SN₁ mechanisms in protic solvents. Isotope labeling (²H/¹⁸O) can track mechanistic pathways .
What strategies mitigate byproduct formation during functionalization of 3-Bromo-5,5-dimethyloxolan-2-one?
Basic : Optimize stoichiometry (e.g., 1.1 eq nucleophile) and use scavengers (e.g., molecular sieves) to absorb HBr byproducts. Monitor reactions via TLC (silica, EtOAc/hexane) .
Advanced : Flow chemistry systems with inline IR spectroscopy enable real-time monitoring of intermediates. Temperature gradients (0–25°C) can suppress diastereomer formation in asymmetric syntheses .
How is 3-Bromo-5,5-dimethyloxolan-2-one utilized in natural product synthesis?
Basic : It serves as a lactone precursor for macrolide antibiotics. Ring-opening with Grignard reagents (e.g., MeMgBr) yields substituted diols .
Advanced : In total synthesis, its bromine acts as a directing group for C–H functionalization. For example, Pd-catalyzed cross-couplings (Suzuki-Miyaura) enable late-stage diversification of complex scaffolds .
What safety protocols are critical when handling this compound?
Basic : Use nitrile gloves, fume hoods, and sealed containers to prevent exposure. Avoid contact with reducing agents (e.g., NaBH₄) to preclude exothermic reactions .
Advanced : Conduct hazard assessments using NFPA ratings (flammability: 1, reactivity: 2). Spill kits should include bromine-neutralizing agents (e.g., Na₂S₂O₃) .
How do solvent choices impact crystallization efficiency?
Basic : Recrystallization from EtOH/H₂O (7:3 v/v) yields high-purity crystals. Slow cooling (0.5°C/min) minimizes occluded solvents .
Advanced : Ternary solvent systems (e.g., CHCl₃/MeOH/hexane) optimize crystal morphology for X-ray studies. Solubility parameters (Hansen) predict nucleation kinetics .
What computational tools predict spectroscopic properties of derivatives?
Advanced : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets simulates NMR shifts (δBr ~ 3.5–4.0 ppm). IR vibrational modes (C=O ~ 1750 cm⁻¹) correlate with ring strain .
How can researchers validate synthetic intermediates during multistep routes?
Advanced : LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns. High-resolution mass spectrometry (HRMS) confirms empirical formulas (e.g., C₆H₉BrO₂ requires m/z 199.9804) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
